molecular formula C14H16N2S B7614043 4-(Quinolin-8-ylmethyl)thiomorpholine

4-(Quinolin-8-ylmethyl)thiomorpholine

Cat. No.: B7614043
M. Wt: 244.36 g/mol
InChI Key: OFIORMJDTWVARY-UHFFFAOYSA-N
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Description

4-(Quinolin-8-ylmethyl)thiomorpholine is a synthetic compound of interest in medicinal chemistry and chemical biology, featuring a quinoline moiety linked to a thiomorpholine ring. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds with antimicrobial, antifungal, and anticancer properties . The incorporation of the thiomorpholine ring, a sulfur-containing analogue of morpholine, is a strategic modification often employed to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . This compound serves as a valuable chemical intermediate for researchers. It can be utilized in the synthesis of more complex molecules for screening against various disease targets. The structural features of this compound make it a potential scaffold for developing novel antibacterial agents, as both quinoline and thiomorpholine derivatives have been explored for their efficacy against resistant bacterial strains . Furthermore, its resemblance to other bioactive molecules suggests potential applications in anticancer research, particularly in the design of kinase inhibitors . Research Applications: Medicinal Chemistry: Serves as a building block for the design and synthesis of new potential therapeutic agents. Antimicrobial Research: Acts as a core structure for developing compounds against drug-resistant bacteria. Chemical Biology: Can be used as a tool compound to probe biological pathways and protein functions. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(quinolin-8-ylmethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIORMJDTWVARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The BH amination proceeds via oxidative addition of a palladium catalyst (e.g., Pd(dba)₂) into the C–X bond (X = Cl, Br) of 8-halogenated quinaldine, followed by coordination of the thiomorpholine nucleophile and reductive elimination to yield the desired product. A representative protocol involves:

  • Catalytic system : Pd(dba)₂ (0.04 equiv), BINAP ligand (0.05 equiv), and NaOtBu (1.5 equiv) in toluene.

  • Conditions : Microwave irradiation at 120°C for 2–4 hours under inert atmosphere.

  • Workup : Extraction with dichloromethane, purification via flash chromatography or preparative HPLC.

For example, the synthesis of 8-(thiomorpholinyl)-quinaldine (4f) achieved a 67% yield under these conditions. The use of microwave irradiation significantly reduces reaction time compared to conventional heating, enhancing throughput for high-throughput screening.

Substrate Scope and Limitations

The BH method is highly effective for electron-deficient quinoline derivatives but faces challenges with sterically hindered substrates. For instance, attempts to couple thiomorpholine with 8-chloro-2-methylquinoline-3-carbaldehyde resulted in incomplete conversion due to competing coordination of the aldehyde group with the palladium catalyst. Modifications such as using bulkier ligands (e.g., Xantphos) or adjusting the solvent (e.g., dioxane) can mitigate these issues.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative route for attaching thiomorpholine to the quinoline scaffold. This method is particularly advantageous for substrates bearing electron-withdrawing groups that activate the ring toward substitution.

Reaction Design and Optimization

A common approach involves reacting 8-chloroquinoline-3-carbaldehyde with thiomorpholine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). The reaction typically proceeds via a two-step mechanism:

  • Activation : The chloride leaving group is activated by electron-withdrawing substituents (e.g., aldehydes, nitro groups).

  • Substitution : Thiomorpholine attacks the activated carbon, displacing chloride.

In a study by Patel et al., the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine in ethanol at reflux yielded 2-thiomorpholinoquinoline-3-carbaldehyde in 72% yield after 12 hours. While this example targets the 2-position, analogous conditions apply to 8-substituted analogs with adjusted steric and electronic considerations.

Key Variables Affecting Yield

  • Temperature : Reactions at 100°C vs. 80°C showed a 15% increase in yield.

  • Solvent : DMF outperformed ethanol in rate and conversion due to superior solvation of intermediates.

  • Base : K₂CO₃ or Et₃N is often added to scavenge HCl, preventing side reactions.

Comparative Analysis of Synthetic Routes

Parameter Buchwald-Hartwig Amination Nucleophilic Substitution
Yield 60–85%65–75%
Reaction Time 2–4 hours12–24 hours
Catalyst Cost High (Pd-based)None
Substrate Tolerance ModerateHigh (EWG-activated)
Scalability Challenging due to Pd removalStraightforward

The BH method excels in speed and compatibility with diverse amines but requires costly catalysts. In contrast, nucleophilic substitution is cost-effective and scalable but limited to activated substrates.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors have been proposed to enhance the efficiency of BH amination. A prototype system using immobilized Pd nanoparticles on mesoporous silica achieved a 92% conversion at 150°C with a residence time of 10 minutes. Alternatively, nucleophilic substitution can be optimized in plug-flow reactors by maintaining precise temperature control and stoichiometric ratios.

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-8-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline or thiomorpholine rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, and bases like potassium carbonate (K2CO3) are used.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: 4-(Dihydroquinolin-8-ylmethyl)thiomorpholine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Quinolin-8-ylmethyl)thiomorpholine is a compound that has garnered interest in various scientific research applications, primarily due to its unique structural properties and potential biological activities. This article will explore the applications of this compound across different fields, including medicinal chemistry, pharmacology, and materials science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of thiomorpholine exhibit significant antibacterial effects against various strains of bacteria, including resistant strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the quinoline moiety could enhance the compound's efficacy against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study explored the effects of this compound on cancer cell lines, revealing that it induces apoptosis in human cancer cells through the activation of specific signaling pathways. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Research conducted on neurodegenerative diseases has pointed to the neuroprotective effects of this compound. In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is a key factor in diseases such as Alzheimer's and Parkinson's .

Synthesis of Functional Polymers

This compound has been utilized in synthesizing functional polymers. Its ability to act as a crosslinking agent allows for the development of materials with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices .

Photovoltaic Applications

In materials science, this compound has been explored for its potential use in organic photovoltaic devices. Studies indicate that incorporating thiomorpholine derivatives into organic solar cells can improve charge transport properties, leading to enhanced energy conversion efficiencies .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines treated with different concentrations of the compound revealed that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism by which 4-(Quinolin-8-ylmethyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Thiomorpholine vs. Morpholine Analogues

The substitution of oxygen with sulfur in thiomorpholine significantly alters molecular conformation and intermolecular interactions. For example:

  • 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers in the solid state via weak C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. In contrast, its morpholine analogue lacks these interactions due to the absence of sulfur, leading to a planar crystal structure .
  • Bond Lengths and Angles : The C–S bond in thiomorpholine (1.81 Å) is longer than the C–O bond in morpholine (1.41 Å), resulting in a larger ring size and distinct torsional angles (Table 1) .

Table 1: Key Structural Parameters of Thiomorpholine and Morpholine Derivatives

Parameter 4-(4-Nitrophenyl)thiomorpholine Morpholine Analogue
C–X bond length (Å) 1.81 (C–S) 1.41 (C–O)
Ring conformation Chair Chair
Intermolecular H-bonds C–H···O (2.50 Å) None
Quinoline-Based Analogues
  • 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol: This compound exhibits antimicrobial activity due to the morpholine group’s ability to engage in hydrogen bonding. However, its thiomorpholine counterpart may offer improved membrane permeability due to higher lipophilicity .

Pharmacological Implications

  • Lipophilicity : Thiomorpholine’s logP is ~1.2 units higher than morpholine, improving blood-brain barrier penetration but increasing plasma protein binding .
  • Crystal Packing : Weak C–H···O bonds in thiomorpholine derivatives may influence solubility and dissolution rates, critical for oral bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 4-(quinolin-8-ylmethyl)thiomorpholine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Quinoline Core Formation : The Skraup synthesis or Friedländer annulation is used to construct the quinoline backbone .
  • Functionalization : Reductive amination or nucleophilic substitution introduces the thiomorpholine moiety. For example, NaBH3_3CN-mediated reduction of imines (derived from quinoline aldehydes and thiomorpholine derivatives) is effective .
  • Sulfur Oxidation : Post-synthetic oxidation (e.g., H2_2O2_2/acetic acid) converts thiomorpholine to its 1,1-dioxide form if required .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, particularly for distinguishing thiomorpholine’s sulfur environment .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC/GC : Purity assessment using reverse-phase HPLC (C18 columns) or GC with flame ionization detection .

Q. How are physicochemical properties (e.g., LogP, solubility) experimentally determined?

  • Methodological Answer :
  • LogP : Shake-flask method with octanol/water partitioning, validated against computational tools like XLogP .
  • Solubility : Measured via saturation shake-flask assays in buffered solutions (pH 1.2–7.4) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (data gaps in toxicity require precaution) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Incinerate via hazardous waste protocols for sulfur-containing organics .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the molecular design of thiomorpholine-quinoline hybrids?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) combined with basis sets like 6-31G* predict electronic properties (e.g., HOMO-LUMO gaps) and sulfur-centered reactivity .
  • Solvent Modeling : Polarizable continuum models (PCM) simulate solvation effects on stability and tautomerism .
  • Validation : Compare computed vs. experimental IR/Raman spectra to refine force fields .

Q. How do structural modifications (e.g., sulfur oxidation, substituent position) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with thiomorpholine 1,1-dioxide or methyl substituents. Test antifungal/antibacterial activity via microbroth dilution (MIC assays) .
  • Crystallography : X-ray structures reveal conformational preferences (e.g., planarity of quinoline vs. thiomorpholine dihedral angles) influencing target binding .

Q. What strategies resolve contradictions in reported LogP values for thiomorpholine derivatives?

  • Methodological Answer :
  • Experimental Reassessment : Standardize shake-flask conditions (pH, temperature) across labs .
  • Computational Calibration : Train machine learning models on high-quality experimental datasets to improve predictive accuracy .

Q. How are advanced crystallization techniques applied to resolve polymorphic ambiguities?

  • Methodological Answer :
  • High-Throughput Screening : Use solvent/anti-solvent matrices to identify stable polymorphs .
  • Synchrotron XRD : Resolve crystal packing motifs (e.g., hydrogen-bonding networks involving sulfone groups) .

Q. What catalytic systems enable efficient C–S bond formation in thiomorpholine synthesis?

  • Methodological Answer :
  • Metal-Free Approaches : Utilize iodine/DMSO oxidative systems for sulfur incorporation .
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for N-alkylation steps .

Q. How do electron-deficient quinoline cores influence thiomorpholine’s redox behavior?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure oxidation potentials of the quinoline-thiomorpholine system in acetonitrile .
  • DFT Analysis : Correlate LUMO localization with susceptibility to nucleophilic attack at sulfur .

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